(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 917098-99-8
VCID: VC2690275
InChI: InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m1/s1
SMILES: C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.: 917098-99-8

Cat. No.: VC2690275

Molecular Formula: C23H23NO4

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid - 917098-99-8

Specification

CAS No. 917098-99-8
Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
IUPAC Name (1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m1/s1
Standard InChI Key RAQPAPMBITVVOX-LXPSQPKGSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
SMILES C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Chemical Properties and Structure

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid belongs to the category of amino acids and derivatives, characterized by its bicyclic structure combined with the Fmoc protecting group. The Fmoc group is commonly employed for protecting amino groups during peptide synthesis, providing stability during reactions while being selectively removable under mild conditions.

The compound has a defined stereochemistry as indicated by its name: (1R,2R,3S,4S), which specifies the absolute configuration at each of the four stereogenic centers. This precise stereochemical arrangement is critical for its biological activity and applications in medicinal chemistry.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of the compound:

PropertyValue
CAS Number917098-99-8
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
AppearanceWhite powder (typically)
SolubilityLimited in water, soluble in organic solvents
Melting PointNot specified in available data
Optical RotationSpecific to its stereochemistry

This compound features a bicyclo[2.2.1]heptane scaffold with a carboxylic acid group at position 2 and an Fmoc-protected amino group at position 3, creating a rigid three-dimensional structure with well-defined spatial orientation.

Synthesis Methods

The synthesis of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple chemical transformations to establish the correct stereochemistry at all four stereogenic centers. The synthetic pathway generally begins with appropriate bicyclic precursors, followed by stereoselective functionalization reactions.

Key Synthetic Steps

The synthesis typically involves:

  • Preparation of the bicyclo[2.2.1]heptane core structure

  • Stereoselective introduction of the amino and carboxylic acid functionalities

  • Protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group

  • Purification and isolation of the final compound

Various coupling agents are employed to facilitate the formation of amide bonds between the protected amino acid and other building blocks, whether in solid-phase or solution-phase synthesis methodologies.

Applications in Research and Medicine

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid has several important applications across multiple scientific disciplines, primarily due to its unique structural features and chemical properties.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, particularly in solid-phase methodologies. Its incorporation into peptide chains can introduce conformational constraints, potentially enhancing:

  • Metabolic stability of the resulting peptides

  • Specificity for target receptors

  • Pharmacokinetic properties

  • Resistance to enzymatic degradation

The Fmoc protection strategy is highly compatible with modern peptide synthesis techniques, allowing for selective deprotection under mild basic conditions without affecting other functional groups in complex molecules.

Drug Development

The unique three-dimensional conformation of this compound makes it an excellent scaffold for medicinal chemistry applications. Its integration into drug candidates can:

  • Enhance binding affinity to target proteins

  • Improve selectivity profiles

  • Confer favorable pharmacokinetic properties

  • Provide metabolic stability

  • Create novel intellectual property opportunities

The compound is particularly valuable in the development of therapeutics targeting specific pathways in diseases such as cancer and metabolic disorders, where conformationally restricted amino acids can provide advantages over their more flexible counterparts.

Bioconjugation Applications

In the field of bioconjugation, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for:

  • Creating targeted drug delivery systems

  • Developing diagnostic agents

  • Producing functionalized materials for biotechnology

  • Generating bioactive surfaces

Neuroscience Research

The compound has applications in neuroscience research, particularly in studies related to:

  • Neurotransmitter systems

  • Development of neuroactive compounds

  • Investigation of neurological disorders

  • Creation of tools for studying neural pathways

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid primarily involves its role as a protected amino acid derivative in various chemical and biological contexts. The bicyclic structure enhances its binding affinity and specificity for target molecules, making it suitable for further chemical modifications.

When incorporated into peptides or other biological molecules, the compound's rigid conformation can:

  • Lock the molecule into specific three-dimensional arrangements

  • Present functional groups in precise spatial orientations

  • Enhance interactions with biological targets such as enzymes or receptors

  • Modify the pharmacokinetic properties of the resulting compounds

Comparative Analysis with Similar Compounds

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid belongs to a family of conformationally restricted amino acids that include several structurally related compounds. Understanding the similarities and differences between these compounds provides insight into structure-activity relationships.

CompoundCAS NumberMolecular FormulaKey Structural DifferencesSimilarity Score
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid917098-99-8C23H23NO4Reference compound-
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid917098-99-8C23H23NO4Same compound, different naming convention0.99
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid359586-69-9C21H21NO4Cyclopentane vs. bicyclo[2.2.1]heptane core1.00
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid220497-66-5C21H21NO4Different stereochemistry, cyclopentane core-

The structural variations among these compounds can significantly impact their biological activity and application potential .

Future Research Directions

The unique structural features of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid present several promising avenues for future research:

Medicinal Chemistry Applications

Future research may focus on incorporating this compound into:

  • Novel peptide-based therapeutics

  • Peptidomimetics with enhanced pharmacological properties

  • Targeted drug delivery systems

  • Enzyme inhibitors with improved specificity

Material Science Innovations

The compound's properties make it suitable for creating functional materials such as:

  • Specialized polymers

  • Advanced sensor technologies

  • Biomaterials with specific interaction capabilities

  • Drug delivery devices with controlled release features

Bioorthogonal Chemistry

Exploration of this compound in bioorthogonal chemistry could lead to new methodologies for:

  • In vivo labeling of biomolecules

  • Targeted imaging agents

  • Site-specific modifications of proteins

  • Novel bioconjugation strategies

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